N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-fluoro-3-nitrobenzoic acid with appropriate amines under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropyl and Cyanomethyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of nitro or cyano groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study the function of specific enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-(pyrrolidine-1-sulfonyl)benzamide: shares similarities with other benzamide derivatives that have different substituents on the benzene ring or variations in the sulfonyl group.
Pyrrolidine-functionalized nucleoside analogs: These compounds also feature the pyrrolidine ring and have applications in antiviral and anticancer therapies.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic development.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-fluoro-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-14-6-3-12(16(21)20(10-7-18)13-4-5-13)11-15(14)24(22,23)19-8-1-2-9-19/h3,6,11,13H,1-2,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDUZFICBZXKSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N(CC#N)C3CC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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